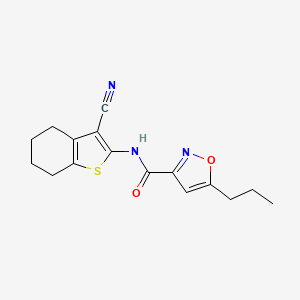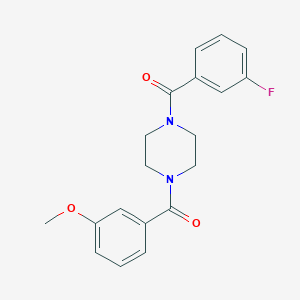
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, including direct acylation reactions and cycloadditions, to introduce various functional groups and form the desired scaffold. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrated direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, revealing insights into similar synthesis pathways that could be adapted for the target compound (Younes et al., 2020).
Molecular Structure Analysis
Molecular structure characterization often involves X-ray crystallography, NMR, and mass spectrometry. The solid-state properties of similar compounds have been revealed by X-ray single crystallography, showcasing the potential for detailed structural analysis of our compound of interest (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of related structures, such as reactions with arylidenemalononitriles and α,β-acetylenic esters, indicates a broad range of potential chemical transformations for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide. These reactions can lead to various derivatives with different chemical and physical properties (Youssef, 2009).
科学的研究の応用
Colorimetric Sensing
A series of benzamide derivatives, including ones structurally related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide, were synthesized and studied for their solid-state properties and hydrogen bonding interactions. One of the compounds demonstrated significant colorimetric sensing capabilities, particularly for fluoride anion detection, through a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Synthesis of Benzothiazol-2-yl-amides
N-benzothiazol-2-yl-amides, sharing a similar molecular framework, were synthesized using a copper-catalyzed intramolecular cyclization process. This synthesis method demonstrates the versatility and potential of such compounds in various chemical transformations (Wang et al., 2008).
Electrochemical Synthesis
A metal- and reagent-free method was developed for synthesizing benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. The process involved TEMPO-catalyzed electrolytic C–H thiolation, showcasing an environmentally friendly approach to synthesizing benzothiazole derivatives (Qian et al., 2017).
Antimicrobial and Anticancer Properties
Benzothiazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showed promising results in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These derivatives demonstrated significant antimicrobial action, along with notable sedative and anti-inflammatory activities (Zablotskaya et al., 2013).
Heterocyclic Synthesis
Benzothiazole derivatives have been utilized in the synthesis of various heterocyclic structures, such as benzothiazine, benzotriazocine, and quinazoline. This illustrates the compound's potential in the development of diverse organic molecules (Fathalla & Pazdera, 2002).
Palladium-Catalyzed Synthesis
Palladium-catalyzed methods have been employed to synthesize N-(2-cyanoaryl)benzamides, indicating the potential for efficient and high-yield synthesis of similar benzothiazole-related compounds (Wu et al., 2014).
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-5-10-8-13(19-21-10)15(20)18-16-12(9-17)11-6-3-4-7-14(11)22-16/h8H,2-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPWYUHOWYSEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propyl-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)
![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)